5-{[(Tert-butoxy)carbonyl]amino}heptanoicacid
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Overview
Description
5-{[(Tert-butoxy)carbonyl]amino}heptanoic acid is a compound with the molecular formula C12H23NO4. It is commonly used in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(tert-butoxy)carbonyl]amino}heptanoic acid typically involves the reaction of heptanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide. The reaction is carried out in an aqueous medium or in organic solvents such as tetrahydrofuran (THF) or acetonitrile (MeCN) with 4-dimethylaminopyridine (DMAP) as a catalyst .
Industrial Production Methods
Industrial production of 5-{[(tert-butoxy)carbonyl]amino}heptanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-{[(Tert-butoxy)carbonyl]amino}heptanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be substituted with other protecting groups or functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Substitution: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, DMAP.
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), methanol.
Major Products Formed
Substitution: Boc-protected amines.
Deprotection: Free amines and tert-butyl cation.
Scientific Research Applications
5-{[(Tert-butoxy)carbonyl]amino}heptanoic acid is widely used in scientific research, particularly in:
Chemistry: As a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: In the synthesis of biologically active molecules and peptides.
Medicine: In the development of pharmaceuticals and drug delivery systems.
Industry: In the production of fine chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of 5-{[(tert-butoxy)carbonyl]amino}heptanoic acid involves the protection of amine groups through the formation of a Boc-protected amine. The Boc group is added to the amine under basic conditions, forming a stable carbamate linkage. The Boc group can be selectively removed under acidic conditions, releasing the free amine and tert-butyl cation .
Comparison with Similar Compounds
Similar Compounds
- 5-[({[(tert-butoxy)carbonyl]amino}({[(tert-butoxy)carbonyl]imino})methyl)amino]pentanoic acid .
- tert-Butyloxycarbonyl-protected amino acids .
Uniqueness
5-{[(Tert-butoxy)carbonyl]amino}heptanoic acid is unique due to its specific structure and the presence of the Boc group, which provides stability and ease of removal under mild conditions. This makes it highly valuable in organic synthesis and peptide chemistry .
Properties
Molecular Formula |
C12H23NO4 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-5-9(7-6-8-10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15) |
InChI Key |
GWCYZLLDANHENC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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